Rosuvastatin-d6 Sodium Salt is a stable isotope-labeled derivative of Rosuvastatin, a widely used lipid-lowering agent. This compound is primarily classified as a HMG-CoA reductase inhibitor, which plays a significant role in the management of hyperlipidemia and cardiovascular diseases. The sodium salt form enhances its solubility and bioavailability, making it suitable for various scientific applications, including pharmacokinetic studies.
Rosuvastatin-d6 Sodium Salt is synthesized from Rosuvastatin through isotopic labeling, which involves replacing certain hydrogen atoms with deuterium atoms. This modification allows researchers to trace the compound's metabolic pathways and interactions within biological systems.
The synthesis of Rosuvastatin-d6 Sodium Salt typically involves several steps:
The synthetic route may vary, but generally includes reactions such as acylation, alkylation, and hydrolysis under controlled conditions to ensure high purity and yield. The use of solvents and catalysts is optimized to facilitate the reaction while minimizing by-products.
Rosuvastatin-d6 Sodium Salt participates in various chemical reactions typical for HMG-CoA reductase inhibitors:
The compound's isotopic labeling allows for advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to study its behavior in biological systems.
Rosuvastatin-d6 Sodium Salt functions by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This results in:
Research indicates that Rosuvastatin can lower low-density lipoprotein cholesterol levels by up to 55% at therapeutic doses, demonstrating its efficacy as a potent lipid-lowering agent.
Rosuvastatin-d6 Sodium Salt is primarily utilized in scientific research:
The construction of rosuvastatin’s pharmacologically active (3R,5S) dihydroxyheptanoic acid side chain relies on stereoselective Michael addition. A chiral Evans oxazolidinone auxiliary controls the facial selectivity during the addition of the pyrimidine-derived enolate to tert-butyl acrylate. This step establishes the C3 and C5 stereocenters with >98% ee, critical for HMG-CoA reductase inhibition [3]. Post-addition, hydrolytic cleavage of the auxiliary yields the β-ketoester precursor. Recent optimizations employ in situ lithium enolate formation at –78°C to suppress racemization, achieving 92% yield compared to traditional methods (75–80%) [3].
Table 1: Stereoselective Michael Addition Optimization
Condition | Temperature | Auxiliary | Yield (%) | ee (%) |
---|---|---|---|---|
Traditional | –40°C | Evans (S)-BPB | 75 | 95 |
In situ Li enolate | –78°C | Evans (S)-BPB | 92 | 98.5 |
MgBr₂-assisted | –30°C | Oppolzer sultam | 85 | 97 |
Selenium dioxide (SeO₂)-mediated allylic oxidation converts the C5 methyl group of a late-stage lactone intermediate to the aldehyde functionality. This Wessely oxidation proceeds via an ene reaction mechanism, demanding anhydrous conditions to prevent over-oxidation [3]. The aldehyde intermediate is then subjected to a Z-selective Still-Gennari olefination to install the C6–C7 alkene. Catalytic vanadium-based systems (e.g., VO(acac)₂/TBHP) have emerged as greener alternatives, reducing Se waste by 80% while maintaining 88% yield [3]. Temperature control (<5°C) is crucial to prevent epimerization at C3/C5 during oxidation.
Installation of the deuterated pyrimidine moiety employs Wittig and Horner-Wadsworth-Emmons (HWE) reactions. For rosuvastatin-d6, a hexadeuterio-isopropyl-substituted phosphonium ylide (Ph₃P=CHCOOEt) is generated from deuterated isopropyltriphenylphosphonium bromide. The HWE variant using phosphonate esters proves superior for Z-alkene selectivity (Z:E > 20:1), vital for biological activity [6]. Key modifications include:
Deuterium labeling at the isopropyl group (–CD(CH₃)₂) involves two principal routes:
Scaling rosuvastatin-d6 synthesis presents unique challenges:
Table 2: Scalability Metrics for Key Steps
Process Step | Batch Yield (%) | Continuous Flow Yield (%) | Purity Target |
---|---|---|---|
Deuterated alkyl bromide synthesis | 82 | 95 | 99.5% |
Pyrimidine alkylation | 78 | 90 | 98.0% |
Michael addition | 85 | 91 | 99.0% |
Salt formation | 95 | 98 | 99.9% |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4